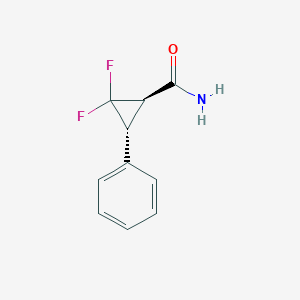
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of a cyclopropane ring, a carboxamide group, and two fluorine atoms attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be achieved through several synthetic routes. One common method involves the biocatalytic transformation of nitrile and amide compounds. This approach allows for the effective synthesis of optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid and amide in both enantiomeric forms .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced chemical transformations and biocatalytic processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The presence of fluorine atoms in the molecule can influence its binding affinity and selectivity, enhancing its biological activity.
Comparison with Similar Compounds
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3S)-: This is the enantiomer of the (1R,3R)- compound and has similar structural features but different stereochemistry.
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with different spatial arrangement of atoms.
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique properties.
Properties
CAS No. |
646995-44-0 |
|---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.18 g/mol |
IUPAC Name |
(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |
InChI Key |
AOHMSLJLMDWKBV-JGVFFNPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















